4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol
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Overview
Description
4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]dec-2-yl)phenol is a complex organic compound characterized by its unique tricyclic structure and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]dec-2-yl)phenol typically involves multiple steps, starting with the formation of the tricyclic coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenol moiety can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Another compound with nitro groups and a tricyclic structure, but with different substituents and properties.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: A related compound with a similar tricyclic core but different functional groups.
Uniqueness
4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N4O5 |
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Molecular Weight |
348.35 g/mol |
IUPAC Name |
4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol |
InChI |
InChI=1S/C16H20N4O5/c1-14(2)15(19(22)23)7-17-9-16(14,20(24)25)10-18(8-15)13(17)11-3-5-12(21)6-4-11/h3-6,13,21H,7-10H2,1-2H3 |
InChI Key |
KZCCEYSODQPSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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